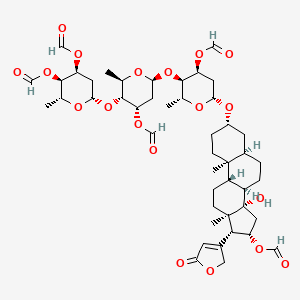
Gitoformate
概要
準備方法
合成経路と反応条件: ギトホルマートは、オオカミの指ぬき(Digitalis lanata)から抽出された心臓グリコシドであるギトキシンから合成されます . 合成には、ギトキシン分子上のヒドロキシル基のホルミル化が含まれます。 反応条件は通常、ホルミル化剤としてギ酸またはホルミルクロリドを使用することを含みます .
工業生産方法: ギトホルマートの工業生産には、オオカミの指ぬき(Digitalis lanata)からのギトキンの抽出とそれに続く化学的ホルミル化が含まれます。 プロセスは、最終製品の純度と収率を確保するために制御された条件下で行われます .
化学反応の分析
反応の種類: ギトホルマートは、以下を含むいくつかの種類の化学反応を受けます。
一般的な試薬と条件:
形成された主要な生成物:
加水分解: ギトキシンとギ酸.
酸化: 特定の生成物は、使用される酸化剤によって異なります.
置換: ギトキシンのさまざまな置換誘導体.
4. 科学研究への応用
ギトホルマートは、以下を含むいくつかの科学研究の用途があります。
科学的研究の応用
Gitoformate has several scientific research applications, including:
Chemistry: Used as a model compound for studying the chemistry of cardiac glycosides.
Biology: Investigated for its effects on cellular processes and ion transport.
Medicine: Explored for its potential therapeutic effects in treating heart conditions.
Industry: Utilized in the development of cardiac drugs and related pharmaceuticals.
作用機序
ギトホルマートは、心臓細胞のナトリウム-カリウムATPアーゼポンプを阻害することでその効果を発揮します . この阻害は、細胞内ナトリウムレベルの上昇につながり、次にナトリウム-カルシウム交換体を介して細胞内カルシウムレベルの上昇を引き起こします . カルシウムレベルの上昇は心臓収縮力を高め、ギトホルマートを心不全や不整脈の治療に効果的にします .
類似の化合物:
ジギトキシン: 類似の作用機序を持つ別の心臓グリコシド.
ジゴキシン: ジギトキシンよりも半減期が短い、広く使用されている心臓グリコシド.
ギトホルマートの独自性: ギトホルマートは、ホルミル化されたヒドロキシル基が他の心臓グリコシドと区別されます . この構造修飾は、薬物動態と薬力学に影響を与え、腎機能が異なる患者に適しています .
類似化合物との比較
Digitoxin: Another cardiac glycoside with a similar mechanism of action.
Digoxin: A widely used cardiac glycoside with a shorter half-life compared to digitoxin.
Lanatoside B: A glycoside from Digitalis lanata with a similar aglycon structure.
Uniqueness of Gitoformate: this compound is unique due to its formylated hydroxyl groups, which differentiate it from other cardiac glycosides . This structural modification affects its pharmacokinetics and pharmacodynamics, making it suitable for patients with variable renal function .
特性
IUPAC Name |
[3-[5-(4,5-diformyloxy-6-methyloxan-2-yl)oxy-4-formyloxy-6-methyloxan-2-yl]oxy-6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O19/c1-24-41(59-23-51)32(55-19-47)14-38(60-24)64-43-26(3)62-39(16-34(43)57-21-49)65-42-25(2)61-37(15-33(42)56-20-48)63-29-8-10-44(4)28(13-29)6-7-31-30(44)9-11-45(5)40(27-12-36(52)54-18-27)35(58-22-50)17-46(31,45)53/h12,19-26,28-35,37-43,53H,6-11,13-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHWKQEPDYUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC=O)OC3C(OC(CC3OC=O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)OC=O)OC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-39-3 | |
| Record name | (3β,5β,16β)-3-[(O-2,6-Dideoxy-3,4-di-O-formyl-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-3-O-formyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-formyl-β-D-ribo-hexopyranosyl)oxy]-16-(formyloxy)-14-hydroxycard-20(22)-enolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















